2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromeno-pyrrole core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of methoxyphenyl and propan-2-ylphenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media. This method is advantageous due to its ability to produce the target compound in a single synthetic stage.
Chemical Reactions Analysis
2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antiviral, anti-inflammatory, and anticancer agent due to its ability to interact with multiple biological targets.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and therapeutic potential.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno-pyrrole derivatives and indole-based compounds. These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and chemical properties. For example:
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Furocoumarin Derivatives: Used in the treatment of skin diseases due to their photosensitizing properties.
The uniqueness of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H29NO4 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H29NO4/c1-18(2)21-8-10-22(11-9-21)27-26-28(32)24-17-19(3)5-14-25(24)35-29(26)30(33)31(27)16-15-20-6-12-23(34-4)13-7-20/h5-14,17-18,27H,15-16H2,1-4H3 |
InChI Key |
HWEUNHMVJLXNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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